molecular formula C11H21ClN2O2 B13512821 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

Cat. No.: B13512821
M. Wt: 248.75 g/mol
InChI Key: OGTYMYURKPLJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride: is a chemical compound with significant applications in various fields of scientific research It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group and a 2-azabicyclo[221]heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: 2-azabicyclo[2.2.1]heptane and carbon dioxide.

    Oxidation and Reduction: Different oxidized or reduced derivatives of the bicyclic structure.

Scientific Research Applications

Chemistry: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is primarily related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.2.1]heptan-1-yl}methylcarbamate hydrochloride
  • tert-butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate hydrochloride

Comparison: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is unique due to the position of the carbamate group on the 4-yl position of the bicyclic structure. This positional difference can lead to variations in reactivity and biological activity compared to similar compounds with the carbamate group at different positions .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H

InChI Key

OGTYMYURKPLJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)NC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.